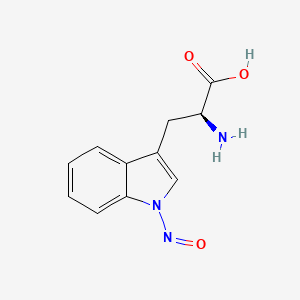
1-Nitroso-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-硝基-L-色氨酸是L-色氨酸的衍生物,L-色氨酸是一种必需氨基酸。 该化合物以色氨酸分子吲哚氮上连接的硝基为特征 。硝基赋予该化合物独特的化学性质,使其成为各个科学领域关注的焦点。
准备方法
化学反应分析
1-硝基-L-色氨酸会发生各种化学反应:
氧化: 该化合物可以氧化成不同的产物,具体取决于所使用的条件和试剂。
还原: 硝基的还原会导致氨基衍生物的形成。
这些反应中常用的试剂包括亚硝酸、叔丁基亚硝酸酯以及各种氧化剂和还原剂。形成的主要产物取决于具体的反应条件和所用试剂。
科学研究应用
1-硝基-L-色氨酸在科学研究中有多种应用:
作用机制
1-硝基-L-色氨酸的作用机制涉及蛋白质和其他生物分子的硝化。硝基可以将一氧化氮转移到其他分子,从而影响各种生化途径。 该化合物可以通过硝化特定的氨基酸残基来调节酶和其他蛋白质的活性 .
相似化合物的比较
1-硝基-L-色氨酸因其特定的结构和吲哚氮上的硝基的存在而独一无二。类似的化合物包括:
N-乙酰-N-硝基-色氨酸: 以其释放一氧化氮的特性而闻名.
S-亚硝基谷胱甘肽: 另一种具有不同生化特性的供一氧化氮体.
N-亚硝基褪黑素: 具有类似硝化能力但具有不同生物学效应的化合物.
这些化合物在某些化学性质上相似,但在特定应用和对生物系统的影响方面有所不同。
生物活性
1-Nitroso-L-tryptophan (1-NO-Trp) is a nitrosated derivative of the amino acid L-tryptophan, formed through the reaction of L-tryptophan with nitrous acid or other nitrosating agents. This compound has garnered attention due to its potential biological activities, particularly in the context of cellular signaling and neurobiology. Understanding the biological activity of 1-NO-Trp involves exploring its interactions with various biological systems, including its effects on neurotransmitter synthesis, antioxidant properties, and implications in stress responses.
This compound is characterized by the presence of a nitroso group (-NO) attached to the indole ring of tryptophan. The formation of this compound can occur under physiological conditions when reactive nitrogen species (RNS) interact with tryptophan residues in proteins. The stability and reactivity of 1-NO-Trp are influenced by its environment, with studies indicating that it decomposes over time under physiological conditions .
1. Neurotransmitter Synthesis
This compound has been implicated in modulating serotonin synthesis. Tryptophan serves as a precursor for serotonin (5-HT), a critical neurotransmitter involved in mood regulation, cognition, and behavior. Research indicates that alterations in tryptophan metabolism, including the formation of nitroso derivatives, can influence serotonin levels in the brain . The pathways involved include:
- Tryptophan Hydroxylation : The conversion of tryptophan to 5-hydroxytryptophan (5-HTP) is catalyzed by tryptophan hydroxylase, which is a rate-limiting step in serotonin biosynthesis.
- Kynurenine Pathway : A significant portion of tryptophan is diverted to the kynurenine pathway, leading to the production of neuroactive metabolites that can affect serotonin availability .
2. Antioxidant Properties
Studies have suggested that this compound exhibits antioxidant activity, potentially contributing to cellular protection against oxidative stress. The antioxidant capacity of tryptophan derivatives, including 1-NO-Trp, has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that these compounds can scavenge free radicals effectively, thereby mitigating oxidative damage .
3. Role in Nitrosative Stress
The biological activity of 1-NO-Trp is particularly relevant in the context of nitrosative stress, where excess RNS can lead to cellular damage and inflammation. The modification of proteins through nitrosation may alter their function and contribute to various pathologies. For instance:
- Protein Modification : Proteins containing tryptophan residues may undergo nitrosation, affecting their structure and function. This modification has been linked to cellular signaling pathways and immune responses .
- Implications for Disease : Elevated levels of nitrosated compounds like 1-NO-Trp have been associated with neurodegenerative diseases and psychiatric disorders due to their impact on neurotransmitter systems .
Case Study 1: Impact on Serotonin Levels
A study investigated the effects of exogenous L-tryptophan treatment on serotonin levels in animal models. Results indicated that increased availability of L-tryptophan led to elevated serotonin synthesis, suggesting that derivatives like 1-NO-Trp may modulate this process under certain conditions .
Case Study 2: Antioxidant Efficacy
Research evaluating the antioxidant properties of various tryptophan derivatives found that this compound demonstrated significant radical scavenging activity compared to standard antioxidants like Trolox. This suggests potential therapeutic applications for managing oxidative stress-related conditions .
Data Tables
属性
CAS 编号 |
68807-89-6 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(1-nitrosoindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O3/c12-9(11(15)16)5-7-6-14(13-17)10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,15,16)/t9-/m0/s1 |
InChI 键 |
WBQJTPDOGLYTBE-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















